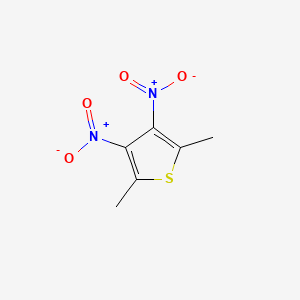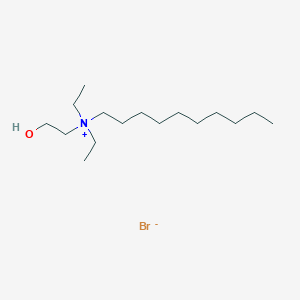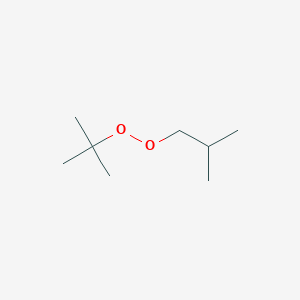
1-(tert-Butylperoxy)-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylperoxy)-2-methylpropane is an organic peroxide compound known for its role as a radical initiator in various chemical reactions. Organic peroxides are characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is particularly valued for its ability to initiate polymerization reactions and its use in the synthesis of other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(tert-Butylperoxy)-2-methylpropane can be synthesized through the acylation of tert-butyl hydroperoxide with appropriate acylating agents. The reaction typically involves the use of benzoyl chloride or similar compounds, where a large excess of tert-butyl hydroperoxide is used to ensure a high yield. The reaction is carried out under controlled conditions to remove the hydrogen chloride formed during the process .
Industrial Production Methods: In industrial settings, the continuous preparation of organic peroxides like this compound is achieved using plate exchangers with high heat exchange capacity. This method ensures efficient heat management and high yield of the desired peroxide .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butylperoxy)-2-methylpropane primarily undergoes oxidation reactions due to the presence of the peroxide group. It can also participate in radical-initiated polymerization reactions, where it acts as a source of free radicals.
Common Reagents and Conditions: The compound reacts with various acids, such as phosphoric acid, sulfuric acid, nitric acid, and hydrochloric acid, leading to its decomposition. These reactions are typically monitored using differential scanning calorimetry and thermal activity monitors to understand the thermokinetic parameters .
Major Products Formed: The decomposition of this compound results in the formation of carbon dioxide, acetone, methane, tert-butanol, and other smaller organic molecules .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butylperoxy)-2-methylpropane has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 1-(tert-Butylperoxy)-2-methylpropane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
Uniqueness: 1-(tert-Butylperoxy)-2-methylpropane is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it an effective radical initiator for a variety of chemical processes, distinguishing it from other organic peroxides that may have different stability profiles or reactivity patterns .
Eigenschaften
CAS-Nummer |
60306-29-8 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
1-tert-butylperoxy-2-methylpropane |
InChI |
InChI=1S/C8H18O2/c1-7(2)6-9-10-8(3,4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
WBFWMYQNGJMTFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



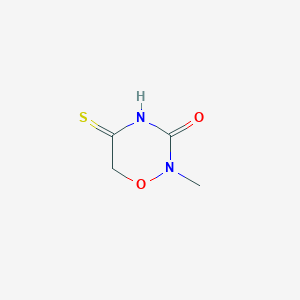
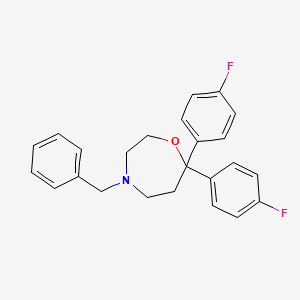
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
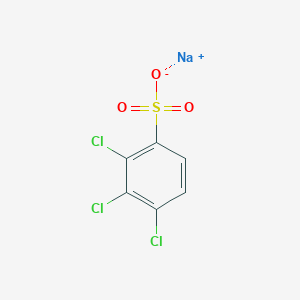
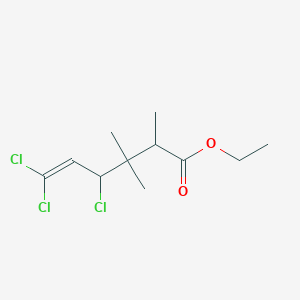
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)


